

A Comprehensive Spectroscopic Analysis of 4-Morpholinobenzylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Morpholinobenzylamine**

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Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous characterization of molecular structure is the bedrock upon which all subsequent research is built. **4-Morpholinobenzylamine**, a compound featuring a versatile benzylamine core coupled with a morpholine moiety, represents a scaffold of significant interest in medicinal chemistry. Its structural attributes—a primary amine, a secondary aromatic amine within the morpholine ring, an ether linkage, and a disubstituted aromatic system—present a unique spectroscopic fingerprint. This guide provides an in-depth analysis of this molecule using the cornerstone techniques of analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a narrative grounded in the principles of each technique and explaining the causal links between molecular structure and spectral output. Every protocol is presented as a self-validating system, ensuring that the interpretation of one spectrum is corroborated by the others, embodying the principles of scientific integrity and trustworthiness.

Molecular Structure and Spectroscopic Overview

4-Morpholinobenzylamine ($C_{11}H_{16}N_2O$) possesses a molecular weight of 192.26 g/mol .^[1] Its structure comprises a benzylamine unit where the phenyl ring is substituted at the para-position with a morpholine ring. This substitution pattern dictates the symmetry and electronic environment of the molecule, which are key to interpreting its spectroscopic data.

Caption: Molecular structure of **4-Morpholinobenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily 1H and ^{13}C , we can map out connectivity and infer the electronic environment of each atom.^[2]

Experimental Protocol: NMR Sample Preparation

A robust and reproducible NMR spectrum begins with meticulous sample preparation.

- Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform ($CDCl_3$) is a common first choice for nonpolar to moderately polar compounds. For more polar analytes, deuterated dimethyl sulfoxide ($DMSO-d_6$) or methanol (CD_3OD) may be used. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those in the amine group.
- Sample Preparation: Dissolve 5-10 mg of **4-Morpholinobenzylamine** in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shift scale.
- Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).^[3] Higher field strengths provide better signal dispersion and simplify the interpretation of complex coupling patterns.^[4]

1H NMR Spectral Analysis

The ^1H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

- **Aromatic Region (δ 6.8-7.3 ppm):** The para-substituted benzene ring gives rise to a characteristic AA'BB' system. The two protons ortho to the morpholine group (H-2, H-6) will be chemically equivalent, as will the two protons ortho to the benzylamine group (H-3, H-5). This results in two signals, appearing as doublets, due to coupling with their respective ortho neighbors. The protons adjacent to the electron-donating morpholino group are expected to be upfield (lower ppm) compared to those adjacent to the aminomethyl group.
- **Benzylic Protons (δ ~3.8 ppm):** The two protons of the methylene group (-CH₂-NH₂) are chemically equivalent and will appear as a singlet. Their proximity to the aromatic ring and the nitrogen atom places them in this region.
- **Morpholine Protons (δ 3.0-3.9 ppm):** The morpholine ring contains two distinct sets of protons. The four protons on the carbons adjacent to the oxygen (O-CH₂) will be downfield due to the deshielding effect of the oxygen atom. The four protons on the carbons adjacent to the nitrogen (N-CH₂) will be slightly more upfield. Both sets of protons are expected to appear as triplets due to coupling with the protons on the adjacent carbon.
- **Amine Protons (δ ~1.5-2.0 ppm, variable):** The two protons of the primary amine (-NH₂) will appear as a broad singlet. The chemical shift of these protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ^1H NMR Spectral Data for **4-Morpholinobenzylamine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (H-3, H-5)	~7.2 - 7.3	Doublet (d)	2H
Aromatic (H-2, H-6)	~6.8 - 6.9	Doublet (d)	2H
Benzyllic (-CH ₂ NH ₂)	~3.8	Singlet (s)	2H
Morpholine (-O-CH ₂ -)	~3.8 - 3.9	Triplet (t)	4H
Morpholine (-N-CH ₂ -)	~3.1 - 3.2	Triplet (t)	4H
Amine (-NH ₂)	~1.5 - 2.0 (broad)	Singlet (s)	2H

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

- Aromatic Carbons (δ 115-155 ppm): Due to the symmetry of the para-substituted ring, only four signals are expected for the six aromatic carbons.
 - C-1 (ipso-C, attached to -CH₂NH₂): Expected around δ 128-130 ppm.
 - C-4 (ipso-C, attached to morpholine): Expected to be significantly downfield due to the electron-donating nitrogen, around δ 150-152 ppm.
 - C-2, C-6: Expected around δ 115-117 ppm, shielded by the para-morpholino group.
 - C-3, C-5: Expected around δ 129-130 ppm.
- Morpholine Carbons (δ 45-70 ppm): The two distinct carbon environments will be clearly resolved.
 - -O-CH₂-: The carbons adjacent to the highly electronegative oxygen will be significantly downfield, typically in the δ 66-68 ppm range.[5]
 - -N-CH₂-: The carbons adjacent to the nitrogen will appear more upfield, around δ 49-51 ppm.[6]

- **Benzylidene Carbon (δ ~45 ppm):** The benzylic carbon ($-\text{CH}_2\text{NH}_2$) is expected to appear in the δ 45-46 ppm range.

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Morpholinobenzylamine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic (C-4)	150 - 152
Aromatic (C-1)	128 - 130
Aromatic (C-3, C-5)	129 - 130
Aromatic (C-2, C-6)	115 - 117
Morpholine (-O-CH ₂ -)	66 - 68
Morpholine (-N-CH ₂ -)	49 - 51
Benzylidene (-CH ₂ NH ₂)	45 - 46

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecular bonds.^[7] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.^[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis is most commonly performed using an ATR accessory, which requires minimal sample preparation.

- **Sample Application:** Place a small amount of the solid or liquid **4-Morpholinobenzylamine** sample directly onto the ATR crystal (e.g., diamond or germanium).
- **Pressure Application:** Apply pressure using the anvil to ensure good contact between the sample and the crystal.

- Spectrum Acquisition: Collect the spectrum. A background spectrum of the clean, empty ATR crystal should be collected first and automatically subtracted from the sample spectrum.

Spectral Interpretation

The IR spectrum of **4-Morpholinobenzylamine** will be dominated by absorptions from its amine, aromatic, and morpholine functionalities.

- N-H Stretching: The primary amine (-NH_2) will show two distinct, medium-intensity bands in the $3300\text{-}3400\text{ cm}^{-1}$ region, corresponding to the asymmetric and symmetric stretching modes.[9]
- C-H Stretching:
 - Aromatic C-H: Sharp, medium-intensity bands will appear just above 3000 cm^{-1} (typically $3030\text{-}3100\text{ cm}^{-1}$).
 - Aliphatic C-H: Strong, sharp bands will appear just below 3000 cm^{-1} (typically $2850\text{-}2960\text{ cm}^{-1}$), corresponding to the methylene groups of the benzyl and morpholine moieties.[10]
- C=C Aromatic Stretching: Several bands of varying intensity are expected in the $1450\text{-}1600\text{ cm}^{-1}$ region, characteristic of the benzene ring.
- N-H Bending: A medium to strong scissoring vibration for the primary amine is expected around $1590\text{-}1650\text{ cm}^{-1}$.
- C-O-C Stretching: The ether linkage in the morpholine ring will produce a very strong, characteristic band corresponding to the C-O-C asymmetric stretch, typically found around $1115\text{-}1120\text{ cm}^{-1}$.[11]
- C-N Stretching: Both the aromatic C-N bond and the aliphatic C-N bonds will show stretching vibrations in the $1250\text{-}1350\text{ cm}^{-1}$ (aromatic) and $1020\text{-}1250\text{ cm}^{-1}$ (aliphatic) regions.
- Out-of-Plane (OOP) Bending: A strong band in the $810\text{-}840\text{ cm}^{-1}$ region is characteristic of 1,4-(para) disubstitution on a benzene ring.

Table 3: Predicted IR Absorption Bands for **4-Morpholinobenzylamine**

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Asymmetric & Symmetric Stretch	Primary Amine (N-H)	3300 - 3400 (two bands)	Medium
Stretch	Aromatic C-H	3030 - 3100	Medium
Stretch	Aliphatic C-H	2850 - 2960	Strong
Stretch	Aromatic C=C	1450 - 1600	Medium-Strong
Bend (Scissoring)	Primary Amine (N-H)	1590 - 1650	Medium-Strong
Asymmetric Stretch	Ether (C-O-C)	1115 - 1120	Strong
Stretch	Aromatic C-N	1250 - 1350	Medium
Out-of-Plane Bend	p-Disubstituted Ring	810 - 840	Strong

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through analysis of fragmentation patterns, crucial information about the molecule's substructures.[\[12\]](#)

Experimental Protocol: Electron Ionization (EI)

Electron Ionization is a common technique that imparts high energy to the molecule, leading to extensive and informative fragmentation.

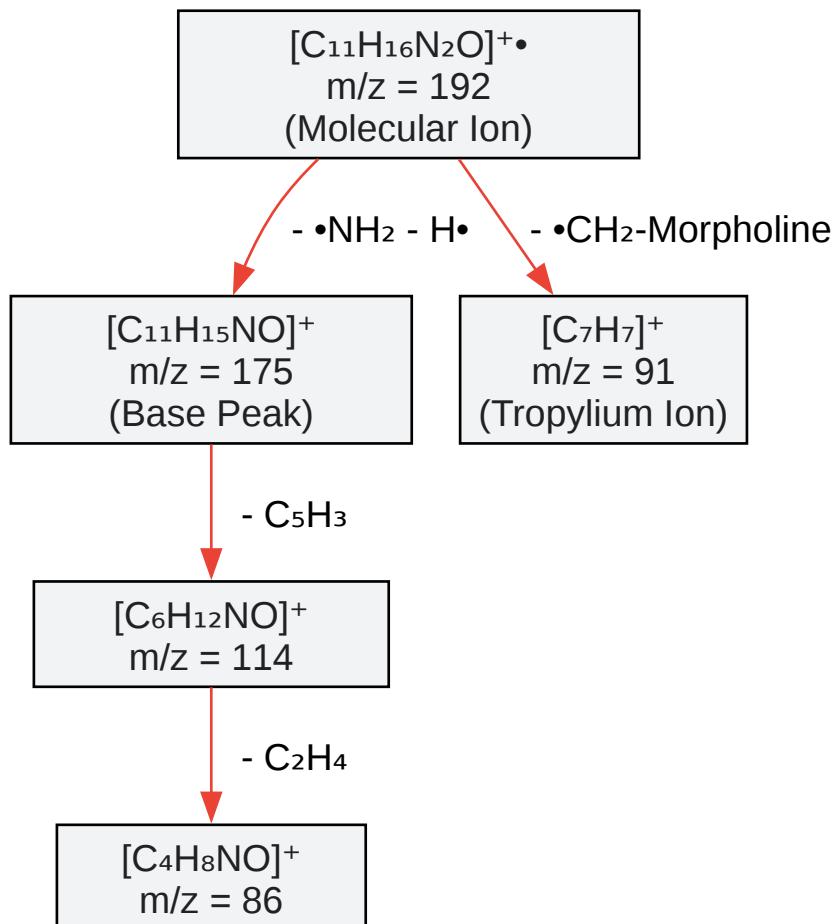
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.[\[13\]](#)

- Analysis: The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion at its specific m/z value.

Spectral Interpretation

- Molecular Ion ($M^{+\bullet}$): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the molecule, which is 192. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for $C_{11}H_{16}N_2O$.
- Major Fragmentation Pathways: The fragmentation of **4-Morpholinobenzylamine** is predicted to be dominated by cleavage at the benzylic position, which is the weakest bond and leads to the formation of a stabilized benzyl-type cation.[\[14\]](#)
 - Benzylic α -Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. This leads to the formation of a highly stable tropylidium-like ion or a substituted benzyl cation. However, the most prominent cleavage for benzylamines is often the loss of a hydrogen radical to form an iminium ion, or cleavage of the benzyl-N bond. For this structure, the most likely primary fragmentation is the cleavage of the bond between the benzylic carbon and the amine group, or the bond between the benzylic carbon and the aromatic ring. The most significant fragmentation is the benzylic cleavage resulting in the loss of the $\bullet NH_2$ radical.
 - Formation of the Morpholinobenzyl Cation (m/z 176): Cleavage of the C-N bond of the primary amine is less likely than benzylic cleavage.
 - Formation of the Morpholinium Ion (m/z 100): Another significant fragmentation pathway involves the cleavage of the bond between the aromatic ring and the morpholine nitrogen, leading to a fragment corresponding to the morpholinophenyl cation. A more likely fragmentation is the formation of the ion at m/z 100, which corresponds to $[CH_2=N(CH_2CH_2)_2O]^+$, resulting from cleavage alpha to the morpholine nitrogen.[\[15\]](#)
 - Benzylic Cleavage (m/z 91): Loss of the morpholino-aminomethyl group could lead to a phenyl cation at m/z 77, but a more common fragmentation is the formation of the tropylidium ion (m/z 91) through rearrangement.

- Dominant Fragment (m/z 175): The most probable and intense peak after the molecular ion will be due to the loss of an amino radical ($\bullet\text{NH}_2$), leading to a highly stabilized benzyl cation at m/z 176. Loss of a hydrogen atom from this gives the most stable ion at m/z 175.



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Caption: Predicted major fragmentation pathway for **4-Morpholinobenzylamine** in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum of **4-Morpholinobenzylamine**

m/z	Proposed Ion Structure / Fragment Lost	Significance
192	$[\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
175	$[\text{M} - \text{NH}_3]^{+\bullet}$ or $[\text{M} - \bullet\text{NH}_2 - \text{H}\bullet]^+$	Base Peak, stabilized benzyl cation
114	$[\text{C}_6\text{H}_{12}\text{NO}]^+$	Fragment from morpholinobenzyl cation
100	$[\text{CH}_2=\text{N}(\text{CH}_2\text{CH}_2)_2\text{O}]^+$	Cleavage alpha to morpholine nitrogen
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion
86	$[\text{C}_4\text{H}_8\text{NO}]^+$	Morpholine ring fragment

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and unequivocal structural confirmation of **4-Morpholinobenzylamine**. ^1H and ^{13}C NMR spectroscopy meticulously map the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. IR spectroscopy provides immediate confirmation of the key functional groups—the primary amine, the aromatic ring, and the morpholine ether linkage. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable benzylic cation, further validating the proposed structure. This integrated analytical approach ensures the identity and purity of the compound, a critical requirement for its application in research and development.

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